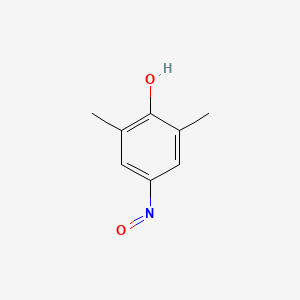

2,6-Dimethyl-4-nitrosophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 677516. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-7(9-11)4-6(2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGGFXVVFUIJBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065417 | |

| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13331-93-6 | |

| Record name | 2,6-Dimethyl-4-nitrosophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13331-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-nitrosophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-4-nitrosophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-dimethyl-4-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroso-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYL-4-NITROSOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25M44WX5WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: Beyond Synthesis, Towards Mechanistic Understanding

An In-depth Technical Guide to the Mechanism of Nitrosation of 2,6-Dimethylphenol

For the modern researcher in drug development and organic synthesis, the nitrosation of phenols is not merely a textbook reaction. It is a gateway to a class of compounds—nitrosophenols—that are pivotal as intermediates, antioxidants, and ligands in coordination chemistry. The study of 2,6-dimethylphenol, in particular, offers a unique window into the subtleties of electrophilic aromatic substitution. The ortho-methyl groups act as steric sentinels, simplifying the product landscape and allowing for a focused investigation of the electronic and kinetic factors that govern the reaction. This guide eschews a simple recitation of facts. Instead, it is designed to provide a deep, field-tested understanding of the why behind the how. We will dissect the causality of experimental choices, explore the kinetic landscape, and present a self-validating protocol that ensures reproducibility and accuracy.

Part 1: The Core Mechanism - A Tale of Electrophilic Attraction

The nitrosation of 2,6-dimethylphenol is a classic example of an electrophilic aromatic substitution reaction.[1] The hydroxyl group of the phenol is a powerful activating group, donating electron density into the benzene ring through resonance.[2] This increased nucleophilicity makes the ring highly susceptible to attack by weak electrophiles like the nitrosonium ion. The methyl groups further enhance this activation through an inductive and hyperconjugative effect, causing additional electron charge to flow into the aromatic nucleus.[3]

Generation of the Electrophile: The Many Faces of the Nitrosating Agent

The reaction is initiated not by sodium nitrite itself, but by the electrophilic species it generates in an acidic medium.[4] While often simplified to the nitrosonium ion (NO⁺), the reality is a dynamic equilibrium of several nitrosating agents. The reaction is typically conducted at low temperatures (below 10°C) to manage the thermal instability of nitrous acid (HONO).[5]

The process begins with the protonation of nitrous acid, which is formed in situ from sodium nitrite and a strong acid (e.g., H₂SO₄ or HCl).[5][6]

NaNO₂ + H⁺ ⇌ HONO

This nitrous acid can then follow several pathways to generate the active electrophile. The specific dominant species depends on the acid concentration and the medium.

-

The Nitrosonium Ion (NO⁺): In strongly acidic solutions, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion.[7][8] HONO + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺

-

The Nitrous Acidium Ion (H₂O⁺-NO): This protonated form of nitrous acid can also act as the electrophile directly. Kinetically, it is often indistinguishable from the nitrosonium ion.[3][9]

-

Dinitrogen Trioxide (N₂O₃): In less acidic conditions, two molecules of nitrous acid can dehydrate to form dinitrogen trioxide, another effective nitrosating agent. 2 HONO ⇌ N₂O₃ + H₂O

The interplay between these species is critical. For kinetic studies, maintaining a stable, well-defined pH is paramount to ensure a constant concentration of the active nitrosating species.

Caption: Formation of active nitrosating agents from sodium nitrite.

Electrophilic Attack and Regioselectivity

The electron-rich π-system of 2,6-dimethylphenol attacks the electrophilic nitrosonium ion. The hydroxyl group directs the substitution primarily to the ortho and para positions. In this specific substrate, both ortho positions are sterically blocked by the methyl groups. This is a crucial feature, as it prevents the formation of ortho-isomers and directs the nitrosation exclusively to the C4 (para) position.[10] This steric hindrance simplifies the product purification and makes 2,6-dimethylphenol an ideal substrate for studying the kinetics of para-nitrosation.

The attack results in the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. The positive charge is delocalized across the ring and onto the oxygen atom of the hydroxyl group, which powerfully stabilizes the intermediate.

The reaction is completed by the removal of a proton from the C4 position by a weak base (like water or the conjugate base of the acid used), which restores the aromaticity of the ring and yields the final product, 4-nitroso-2,6-dimethylphenol.

Caption: Mechanism of electrophilic attack on 2,6-dimethylphenol.

Part 2: Reaction Kinetics - The Rate-Determining Step

Kinetic studies reveal that the nitrosation of phenols is typically first-order with respect to the phenolic substrate.[9] The rate-determining step is often the slow transfer of a proton from the Wheland intermediate to restore aromaticity.[3][9] This is supported by the observation of kinetic isotope effects when the reaction is carried out with deuterated phenols.

The rate of reaction is influenced by several factors:

-

pH: The reaction rate is highly dependent on the pH of the medium. This is a direct consequence of the equilibrium governing the formation of the active nitrosating species.[3]

-

Substituent Effects: The electron-donating methyl groups in 2,6-dimethylphenol increase its reactivity compared to unsubstituted phenol due to the hyperconjugative effect.[3]

-

Solvent: The polarity of the solvent can influence the stability of the intermediates and the transition state, thereby affecting the reaction rate. Studies in water/acetonitrile mixtures show that increasing the organic component (lowering the dielectric constant) can significantly inhibit the reaction.[9]

Table 1: Comparative Reactivity of Phenolic Compounds

| Compound | Relative Reactivity (k₂) | Key Factors Influencing Rate |

| Phenol | Base Value | Unsubstituted reference. |

| p-Cresol | Very Low | The preferred para position is blocked by the methyl group.[3] |

| o-Cresol | Higher than Phenol | Activating methyl group at ortho position. |

| 2,6-Dimethylphenol | Significantly Higher | Two activating methyl groups enhance ring nucleophilicity.[3] |

| 2-Chlorophenol | Lower than Phenol | The electron-withdrawing effect of the halogen deactivates the ring.[3] |

This table synthesizes qualitative data from kinetic studies to illustrate the impact of substituents.[3]

Part 3: Experimental Protocol - A Self-Validating Workflow

This protocol is designed to be a self-validating system. Each step includes a causal explanation, allowing the researcher to understand its importance and troubleshoot effectively.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Purpose |

| 2,6-Dimethylphenol | >99% | Sigma-Aldrich | Substrate |

| Sodium Nitrite (NaNO₂) | ACS Reagent | Fisher Scientific | Nitrosating agent precursor |

| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent | VWR | Catalyst, proton source |

| Dichloromethane (CH₂Cl₂) | HPLC Grade | Fisher Scientific | Extraction solvent |

| Sodium Bicarbonate (NaHCO₃) | Saturated Soln. | Lab Prepared | Neutralizing agent |

| Anhydrous MgSO₄ | ACS Reagent | Sigma-Aldrich | Drying agent |

| Deionized Water | 18 MΩ·cm | Millipore System | Solvent |

Step-by-Step Methodology

Justification for Core Choices:

-

Low Temperature (0-5 °C): This is critical for two reasons. First, it ensures the stability of nitrous acid, which is prone to decomposition at higher temperatures.[5] Second, it helps to control the exothermic nature of the reaction, preventing the formation of unwanted byproducts.

-

Slow, Dropwise Addition: The nitrosating agent is added slowly to the phenol solution. This maintains a low instantaneous concentration of the electrophile, minimizing potential side reactions and ensuring better control over the reaction rate.

Procedure:

-

Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2,6-dimethylphenol (e.g., 1.22 g, 10 mmol) in 50 mL of deionized water containing a catalytic amount of sulfuric acid (e.g., 0.5 mL of 2M H₂SO₄). Cool the flask in an ice-water bath to 0-5 °C.

-

Preparation of Nitrosating Agent: In a separate beaker, dissolve sodium nitrite (e.g., 0.76 g, 11 mmol, 1.1 equivalents) in 20 mL of cold deionized water. Place this solution in the dropping funnel.

-

Nitrosation Reaction: Add the sodium nitrite solution dropwise to the stirred phenol solution over 30 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. A color change to a deep green or brown is typically observed as the nitroso product forms.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Workup and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the product with dichloromethane (3 x 30 mL). The organic layer will be colored.

-

Combine the organic extracts and wash sequentially with 30 mL of cold water, 30 mL of saturated sodium bicarbonate solution (to neutralize excess acid), and finally 30 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-nitroso-2,6-dimethylphenol.

Sources

- 1. byjus.com [byjus.com]

- 2. Ellesmere OCR A level Chemistry - 6.1.1 (i,j) Electrophilic Substitution of Phenols. [sites.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]

- 5. mlsu.ac.in [mlsu.ac.in]

- 6. quora.com [quora.com]

- 7. How Nitrous Acid Facilitates Nitrosation Reactions in Biochemistry [eureka.patsnap.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Nitrosation of phenolic compounds: inhibition and enhancement. | Semantic Scholar [semanticscholar.org]

tautomerism of 2,6-Dimethyl-4-nitrosophenol and its quinone monoxime form

An In-depth Technical Guide to the Tautomerism of 2,6-Dimethyl-4-nitrosophenol and its Quinone Monoxime Form

Abstract

This technical guide provides a comprehensive examination of the tautomeric equilibrium between this compound and its corresponding quinone monoxime isomer. This phenomenon is a cornerstone in understanding the chemical behavior, spectroscopic properties, and reactivity of p-nitrosophenols. We will explore the structural nuances, the energetic factors governing the equilibrium, and the profound influence of the molecular environment. This document synthesizes theoretical principles with practical, field-proven methodologies for analysis, offering valuable insights for researchers in organic synthesis, materials science, and drug development.

Introduction: The Concept of Tautomerism

Tautomerism is a fundamental concept in organic chemistry describing the dynamic equilibrium between two or more interconvertible structural isomers that differ in the position of a proton and the location of a double bond.[1] This is not to be confused with resonance, where only the distribution of electrons differs. In prototropic tautomerism, a proton shift is the defining feature, a process essential for many biological and chemical transformations.[2]

The specific case of p-nitrosophenols presents a classic example of this phenomenon, existing in a tautomeric equilibrium with their p-quinone monoxime counterparts.[3][4][5][6] For this compound, this equilibrium is a delicate balance between an aromatic phenol form and a non-aromatic quinonoid form. Understanding the factors that tip this balance is critical for predicting and controlling the compound's properties and reactivity.

Synthesis and Physicochemical Properties

The primary and most established route to this compound involves the direct electrophilic nitrosation of 2,6-dimethylphenol.[3] The reaction employs a nitrosating agent, typically sodium nitrite, in an acidic medium which generates the nitrosonium ion (NO⁺) in situ.[3] The hydroxyl group of the phenol is a strong activating group, directing the substitution, while the methyl groups at the ortho positions sterically favor substitution at the para position.[3]

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₂ | PubChem CID 83351[7] |

| Molecular Weight | 151.16 g/mol | PubChem CID 83351[7] |

| IUPAC Name | This compound | PubChem CID 83351[7] |

| Synonyms | 4-Nitroso-2,6-xylenol, 4-(Hydroxyimino)-2,6-dimethylcyclohexa-2,5-dienone | PubChem CID 83351[7] |

| CAS Number | 13331-93-6 | PubChem CID 83351[7] |

Experimental Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the nitrosation of phenols.[8]

Objective: To synthesize 2,6-dimethyl-p-nitrosophenol via electrophilic aromatic substitution.

Materials:

-

2,6-dimethylphenol

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Beaker and Erlenmeyer flask

-

Büchner funnel and filter paper

Procedure:

-

Preparation of Phenol Solution: Dissolve 25 g of 2,6-dimethylphenol in 246 mL of a 50% aqueous solution of glacial acetic acid in a large beaker.

-

Cooling: Place the beaker in an ice bath and cool the solution to 15°C or lower with continuous stirring. It is crucial to maintain a low temperature to control the reaction rate and prevent side reactions.

-

Preparation of Nitrite Solution: Separately, prepare a solution of sodium nitrite by dissolving the appropriate stoichiometric amount (approximately 14.2 g) in deionized water. For example, 91 g of a 30% aqueous sodium nitrite solution can be used.[8]

-

Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cold, stirring phenol solution using a dropping funnel over a period of 30-60 minutes. The slow addition prevents a rapid temperature increase.

-

Reaction Completion: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional hour to ensure the reaction goes to completion.

-

Isolation of Product: The product, this compound, will precipitate out of the solution. Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with cold water to remove any residual acid and unreacted salts. Allow the product to air-dry or dry in a desiccator.

Safety Precautions: Nitrosating agents can be hazardous. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

The Tautomeric Equilibrium: A Deeper Look

The tautomerism in this compound involves an equilibrium between the aromatic nitrosophenol form and the quinone monoxime form.[3] In many environments, particularly in the solid state, the equilibrium heavily favors the quinone monoxime tautomer.[3]

Energetic and Structural Stability

A critical question is why the non-aromatic quinone monoxime form is often more stable than its aromatic nitrosophenol counterpart. The loss of aromaticity comes with a significant energetic penalty. However, two key factors compensate for this loss:[9][10]

-

Residual π-Electron Stabilization: The quinonoid structure, while not aromatic, still possesses a conjugated π-electron system that provides substantial stabilization. Hückel model calculations suggest that a quinonoid system can retain a significant fraction (around 40%) of the π-electron stabilization energy associated with a true aromatic ring.[10] This reduces the energetic gap between the two tautomers.[10]

-

Proton Affinity: The dissociable proton is held more tightly by the oxime group (=N-OH) than by the phenolic hydroxyl group (-OH).[10] This is reflected in their respective pKa values; typical phenols have a pKa around 10, while oximes are less acidic with a pKa around 12.[10] The more stable binding of the proton to the oxime nitrogen provides a significant thermodynamic advantage, often sufficient to overcome the reduced π-electron stabilization.[9][10]

Influence of Solvent and pH

The position of the tautomeric equilibrium is highly sensitive to the surrounding environment.

-

Solvent Effects: The relative stability of the tautomers can be influenced by the solvent.[11] Polar solvents may stabilize one tautomer more than the other through hydrogen bonding and dipole-dipole interactions, shifting the equilibrium. Computational models like the Polarizable Continuum Model (PCM) are used to predict these solvent effects.[11] For instance, in some systems, polar solvents like DMSO have been shown to favor the anti-oxime isomer, while less polar solvents like chloroform favor the syn-oxime isomer.[11]

-

pH Effects: The pH of the solution plays a crucial role, especially in aqueous media. Under alkaline conditions, deprotonation of the hydroxyl group occurs. The resulting anion of the nitrosophenol form is highly stabilized by resonance, which can shift the equilibrium. Conversely, the formation of p-nitrosophenol from phenol and a nitrosating agent is often most significant at pH values greater than 8, suggesting that the phenolate ion is the reactive species.[12]

Experimental and Computational Characterization

A combination of spectroscopic, crystallographic, and computational methods is required for a full characterization of the tautomeric system.

Spectroscopic Analysis

Spectroscopy provides direct evidence of the tautomeric forms present in a sample.

-

Nuclear Magnetic Resonance (NMR): NMR is one of the most powerful tools for studying tautomerism in solution.[13] The rate of interconversion between tautomers determines the appearance of the spectrum.

-

Slow Exchange: If the interconversion is slow on the NMR timescale, separate, sharp signals will be observed for each tautomer.

-

Fast Exchange: If the interconversion is rapid, a single, averaged set of signals will be observed.

-

Intermediate Exchange: At intermediate rates, the signals become broad and may coalesce.

-

For this compound, ¹H NMR spectroscopy shows distinct peaks that can be assigned to the predominant tautomer.[3]

| Proton Environment | Typical Chemical Shift (δ, ppm) | Tautomer Assignment |

| Methyl groups (-CH₃) | ~ 2.2 | Quinone Monoxime |

| Ring protons | 8.1 – 8.3 | Quinone Monoxime |

The downfield shift of the ring protons is characteristic of the quinonoid structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups that differ between the two tautomers. The quinone monoxime form would exhibit characteristic stretches for C=O, C=N, and N-OH, while the nitrosophenol form would show stretches for a phenolic O-H and aromatic C=C bonds.[14]

Experimental Protocol 2: NMR Spectroscopic Analysis of Tautomerism

Objective: To use ¹H NMR spectroscopy to characterize the tautomeric state of this compound in solution.

Materials:

-

Synthesized this compound

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of the chosen deuterated solvent directly in an NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure optimal resolution and lineshape.

-

Data Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals to determine the relative proton counts. Assign the chemical shifts by comparing them to literature values and expected ranges for the functional groups in each tautomer.[3] Note the chemical shifts of the methyl and ring protons to confirm the predominant structure in that solvent.

-

(Optional) Variable Temperature (VT) NMR: To study the dynamics of the equilibrium, acquire spectra at different temperatures. Observe any changes in chemical shifts, signal broadening, or coalescence, which provide information about the rate of tautomeric interconversion.

X-ray Crystallography

X-ray crystallography provides definitive, unambiguous structural information in the solid state.[15] For many p-nitrosophenols, this technique has confirmed that the quinone monoxime tautomer is the more stable form in the crystal lattice.[3] A crystal structure for this compound has been deposited in the Crystallography Open Database (COD) under the identification code 2014777.[3][7] Analysis of such a structure would reveal precise bond lengths and angles, confirming the C=O and C=N double bonds of the quinone monoxime form and identifying intermolecular interactions like hydrogen bonding that stabilize the crystal packing.[3]

Computational Chemistry

Theoretical calculations are indispensable for understanding the energetics of tautomerism.[16]

-

Methods: Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio methods are commonly used to calculate the optimized geometries and energies of the tautomers.[3]

-

Insights: These calculations can provide the relative energies (ΔE) and Gibbs free energies (ΔG) between the tautomers, allowing for a prediction of the equilibrium constant.[2] Furthermore, computational methods can be used to locate the transition structure for the interconversion, providing the activation energy barrier for the proton shift.[11] For 2-nitrosophenol, this barrier was calculated to be around 10 kcal/mol.[11]

Conclusion

The tautomerism of this compound is a sophisticated interplay of aromaticity, proton affinity, and environmental factors. While the nitrosophenol form benefits from aromatic stabilization, the quinone monoxime tautomer is frequently the dominant species due to the greater stability of the oxime functional group and significant residual π-conjugation.[9][10] This equilibrium is not static; it is dynamically influenced by solvent polarity and pH. A multi-faceted approach combining advanced spectroscopic techniques like NMR, definitive structural analysis via X-ray crystallography, and insightful computational modeling is essential to fully characterize this fascinating chemical system. The principles discussed herein are critical for any scientist or researcher working with nitrosophenols, enabling a deeper understanding of their structure and a more precise control over their reactivity.

References

-

ResearchGate. (2003). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. Retrieved from [Link]

-

ResearchGate. (2005). Tautomeric equilibria, H-bonding and π-electron delocalization in o -nitrosophenol. A B3LYP/6-311 + G(2df,2p) study. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethyl-p-nitrosophenol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Why is quinone mono oxime more stable than 4-nitrosophenol?. Retrieved from [Link]

-

ResearchGate. (2020). The crystal structure of 2,6-dimethyl-4-nitro-phenol, C8H9NO3. Retrieved from [Link]

-

ACS Publications. (1951). The Tautomerism of Quinoneoxime-para-nitrosophenol Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomeric equilibria in o-nitrosophenol: a ketoxime and b nitrosoenol forms. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrosophenol. Retrieved from [Link]

-

ChemBK. (n.d.). 2,6-Dimethyl-4-nitrophenol,4-Nitro-2,6-xylenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH on the yields of 4-nitrosophenol in the.... Retrieved from [Link]

-

NIH - PubMed Central. (n.d.). X Ray crystallography. Retrieved from [Link]

-

NIH - PubMed Central. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for - .... Retrieved from [Link]

-

Journal of the American Chemical Society. (1939). THE TAUTOMERISM OF QUINONEOXIME AND PARANITROSOPHENOL. Retrieved from [Link]

-

ResearchGate. (n.d.). Chromatographic Resolution of Quinone Oximes. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism of (E)-2-[(3,4-dimethylphenylimino)methyl]-4-nitrophenol: Synthesis, X-ray, FT-IR, UV–Vis, NMR and quantum chemical characterizations. Retrieved from [Link]

-

MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Retrieved from [Link]

-

Brainly.in. (2021). Which of the following exhibits tautomerism?. Retrieved from [Link]

-

Longdom Publishing. (n.d.). P-Nitrophenol: A Model Compound for the Study of Role of PH in the Reaction of Ozone with Phenols. Retrieved from [Link]

-

ResearchGate. (2007). The Use of NMR Spectroscopy to Study Tautomerism. Retrieved from [Link]

-

RSC Publishing. (1937). The tautomerism of benzoquinoneoxime–p-nitrosophenol systems. Retrieved from [Link]

-

ACS Omega. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

PubMed. (2022). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 117. The tautomerism of benzoquinoneoxime–p-nitrosophenol systems - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. echemi.com [echemi.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Spectroscopic Characterization of 2,6-Dimethyl-4-nitrosophenol

Introduction

2,6-Dimethyl-4-nitrosophenol, also known as 4-nitroso-2,6-xylenol, is an aromatic compound of significant interest in organic synthesis, serving as a versatile intermediate for dyes, pharmaceuticals, and other specialty chemicals.[1] Its molecular structure, featuring a phenol ring activated by a hydroxyl group and substituted with two sterically hindering methyl groups and a reactive nitroso group, presents a unique case for spectroscopic analysis.[1] A pivotal characteristic of this molecule is its existence within a tautomeric equilibrium between the nitrosophenol form and the quinone monoxime form. This dynamic equilibrium profoundly influences its spectroscopic signature and is a critical consideration for accurate characterization.

This guide provides an in-depth analysis of this compound using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. We will delve into the causality behind experimental choices, interpret the resulting spectral data, and provide field-proven protocols to ensure reproducible and reliable characterization for researchers and drug development professionals.

The Critical Role of Tautomerism

Understanding the spectroscopic profile of this compound is impossible without first appreciating its tautomeric nature. The molecule dynamically interconverts between the phenolic form and the quinone monoxime form. This equilibrium is influenced by factors such as solvent polarity, pH, and temperature. Each tautomer possesses distinct functional groups (Phenol: -OH, -N=O; Quinone Monoxime: =O, =N-OH), which give rise to different spectroscopic signals. Therefore, an observed spectrum is often a weighted average of both forms, or one form may dominate under specific analytical conditions.

Caption: Tautomeric equilibrium of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei. For this compound, NMR is essential for confirming the substitution pattern and assessing the impact of the electron-withdrawing nitroso group.

¹H NMR Spectral Interpretation

The proton NMR spectrum gives a direct count and connectivity of the different types of hydrogen atoms. The expected signals for the dominant nitrosophenol form are straightforward due to the molecule's symmetry.

-

Causality of Signal Position: The aromatic protons are situated adjacent to the carbon bearing the nitroso group. The nitroso group is strongly electron-withdrawing, which significantly deshields these protons, causing their signal to appear far downfield. Conversely, the methyl protons are attached to carbons further from the nitroso group's direct influence and appear in the typical upfield region for aryl methyl groups.

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale |

| Methyl Protons (2,6-CH₃) | ~ 2.2 | Singlet | 6H | Symmetrical methyl groups on the aromatic ring. |

| Aromatic Protons (H-3, H-5) | ~ 8.1 – 8.3 | Singlet | 2H | Symmetrical protons deshielded by the adjacent C-NO group.[1] |

| Hydroxyl Proton (-OH) | Variable | Broad Singlet | 1H | Chemical shift is highly dependent on solvent, concentration, and temperature; subject to exchange. |

¹³C NMR Spectral Interpretation

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. While direct spectral data for the title compound is sparse, we can make authoritative assignments based on data from the structurally analogous 2,6-Dimethyl-4-nitrophenol and established chemical shift principles.[2]

-

Expert Insight: The key carbon to identify is C-4, the carbon atom directly bonded to the nitroso group. Its chemical shift is highly diagnostic. The other aromatic carbons are assigned based on their substitution and proximity to the hydroxyl and methyl groups. The symmetry of the molecule simplifies the spectrum, with C-2/C-6 and C-3/C-5 appearing as equivalent pairs.

| Carbon Assignment | Expected Chemical Shift (δ) ppm | Rationale |

| Methyl Carbons (2,6-C H₃) | ~ 16-18 | Typical range for methyl groups on a benzene ring.[2] |

| C-3, C-5 | ~ 124-126 | Aromatic CH carbons, influenced by both -OH and -NO groups. |

| C-2, C-6 | ~ 127-129 | Quaternary carbons attached to methyl groups.[2] |

| C-4 (C-NO) | ~ 140-150 | Deshielded quaternary carbon attached to the electron-withdrawing nitroso group. |

| C-1 (C-OH) | ~ 158-160 | Deshielded quaternary carbon attached to the electronegative oxygen atom.[2] |

Experimental Protocol: NMR Analysis

This protocol ensures the acquisition of high-quality, reproducible NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[2]

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve phenols and slow down the exchange of the hydroxyl proton.[2]

-

Include a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing.[2]

-

Ensure complete dissolution by gentle swirling or brief sonication.

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire data using a standard pulse program, typically with 8 to 16 scans.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform a baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

IR Spectral Interpretation

The IR spectrum of this compound will be dominated by vibrations from the hydroxyl, nitroso, and aromatic components. The presence of tautomerism is a key interpretive challenge and opportunity.

-

Trustworthiness through Causality: The N=O bond in the nitroso group has a characteristic stretching frequency. Likewise, the O-H bond of the phenol gives a distinct, often broad, absorption band. The exact positions of these bands provide clues to the molecular environment, such as hydrogen bonding. If the quinone monoxime tautomer is present, one would expect to see characteristic C=O and C=N stretching bands, and the O-H stretch would shift to a region typical for oximes.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Significance |

| O–H Stretch (Phenol) | ~ 3200 | Strong, Broad | Indicative of the hydroxyl group, broadened by hydrogen bonding.[1] |

| C–H Stretch (Aromatic) | 3100 - 3000 | Medium | C-H bonds on the benzene ring. |

| C–H Stretch (Aliphatic) | 3000 - 2850 | Medium | C-H bonds of the methyl groups. |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Strong | Benzene ring skeletal vibrations. |

| N=O Stretch (Nitroso) | ~ 1500 | Strong | A key diagnostic peak for the nitroso functional group.[1] |

Note on Tautomerism: The presence of the quinone monoxime form would introduce additional peaks, notably a C=O stretch around 1650-1680 cm⁻¹ and a C=N stretch around 1620-1640 cm⁻¹. The presence and relative intensity of these peaks versus the N=O stretch can provide insight into the equilibrium position under the sampling conditions.

Experimental Protocol: FTIR Analysis

Caption: General workflow for FTIR spectroscopic analysis.

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Analysis:

-

The instrument software automatically ratios the sample spectrum against the background.

-

Analyze the resulting transmittance or absorbance spectrum to identify the key functional group frequencies as detailed in the interpretation table.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. It is particularly useful for analyzing compounds with chromophores, such as the aromatic ring and the nitroso group in our target molecule.

UV-Vis Spectral Interpretation

The UV-Vis spectrum is characterized by one or more absorption bands, with the position of maximum absorbance (λmax) being highly informative.

-

Expert Insight: The nitroso group itself is a chromophore and is expected to exhibit a weak n → π* transition at longer wavelengths. The entire nitrosophenol system, however, is a conjugated system, which will give rise to more intense π → π* transitions at shorter wavelengths. The λmax is sensitive to the solvent environment (solvatochromism) and, critically, to the tautomeric equilibrium. The quinone monoxime form, with its extended conjugation, will have a different λmax than the nitrosophenol form.

| Transition Type | Expected λmax (nm) | Significance |

| n → π | ~ 350 | Attributed to the electronic transition within the nitroso group.[1] This band is characteristic of the nitrosophenol tautomer. |

| π → π | ~ 250 - 300 | Associated with electronic transitions within the conjugated aromatic system. |

The reported absorption maximum at approximately 350 nm is a strong indicator of the nitroso group's presence and corresponds to the n → π* transition.[1]

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol, methanol, or cyclohexane).

-

Perform serial dilutions to create a series of standards of lower concentrations. The final concentration should yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill one quartz cuvette with the pure solvent to serve as the reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Run a baseline correction with the solvent-filled cuvette in both beams.

-

Scan the sample over a wavelength range (e.g., 200-600 nm) to record the absorption spectrum.

-

-

Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If quantitative analysis is required, use the Beer-Lambert law (A = εbc) by measuring the absorbance of the standards to create a calibration curve.

-

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach. ¹H and ¹³C NMR confirm the core carbon-hydrogen framework and substitution pattern, IR spectroscopy provides definitive evidence of key functional groups like the hydroxyl and nitroso moieties, and UV-Vis spectroscopy elucidates the electronic properties of the conjugated system. The central interpretive challenge lies in the molecule's tautomeric equilibrium between its nitrosophenol and quinone monoxime forms. A Senior Application Scientist must always consider this equilibrium, as it influences all spectral data. By employing the robust protocols and interpretive logic outlined in this guide, researchers can confidently and accurately characterize this important chemical intermediate.

References

- Benchchem. (n.d.). This compound.

- Benchchem. (n.d.). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,6-Dimethyl-4-nitrophenol.

- ChemicalBook. (n.d.). 2,6-DIMETHYL-4-NITROPHENOL(2423-71-4) 1H NMR spectrum.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

N.S.CHEMICALS. (n.d.). 4-Nitroso-2,6-Xylenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2,6-dimethyl-4-nitroso-. NIST Chemistry WebBook. Retrieved from [Link]

-

Hartley, A. M., & Asai, R. I. (1963). Spectrophotometric Determination of Nitrite as 4-Nitroso-2, 6-xylenol. Analytical Chemistry, 35(9), 1207–1211. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,6-Dimethyl-4-nitro-phenol - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,6-Dimethyl-4-nitrosophenol: Synthesis, Properties, and Applications for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Phenolic Intermediate

2,6-Dimethyl-4-nitrosophenol is a fascinating and highly reactive aromatic compound that holds a significant position as a versatile intermediate in organic synthesis. Its unique structural features, characterized by a phenol ring flanked by two sterically hindering methyl groups and a reactive nitroso group at the para-position, dictate its distinct chemical behavior. This guide provides an in-depth exploration of this compound, from its fundamental chemical and physical properties to its synthesis, key reactions, and critical role as a precursor in the development of dyes, photographic materials, and potentially novel pharmaceutical agents. For researchers and professionals in drug development, understanding the nuances of this compound's reactivity and synthetic utility is paramount for leveraging its potential in the creation of complex molecular architectures. The historical context of nitrosophenols dates back to the 19th century, with early interest piqued by their vibrant colors and potential as dyes[1]. Over time, a more sophisticated understanding of their chemical properties, including the critical concept of tautomerism, has solidified their importance as valuable building blocks in modern chemistry.

Core Chemical and Physical Properties

This compound, identified primarily by the CAS number 13331-93-6 (with 4965-29-1 also being a recognized synonym), is a yellow crystalline powder[2]. The presence of the methyl groups at the 2 and 6 positions provides steric hindrance that influences the reactivity of both the phenolic hydroxyl and the nitroso functional groups[1].

| Property | Value | Source(s) |

| CAS Number | 13331-93-6 | [2][3][4] |

| Synonyms | 4-Nitroso-2,6-xylenol, 2,6-Dimethyl-p-nitrosophenol, 4965-29-1 | [2] |

| Molecular Formula | C₈H₉NO₂ | [2][] |

| Molecular Weight | 151.16 g/mol | [1][2] |

| Appearance | Light to dark yellow crystalline powder | [2] |

| Melting Point | 170-171 °C | [] |

| Boiling Point | 310.0 ± 42.0 °C at 760 mmHg | [] |

| Solubility | Almost insoluble in water; soluble in organic solvents like acetone, chloroform, and methanol. | [2] |

| Density | 1.16 ± 0.1 g/cm³ | [] |

The Critical Role of Tautomerism: A Duality of Structure and Reactivity

A paramount feature of p-nitrosophenols, including this compound, is the existence of a tautomeric equilibrium between the nitrosophenol form and the quinone monoxime form. In many instances, particularly in the solid state, the quinone monoxime tautomer is the more stable of the two[1]. This equilibrium is a critical determinant of the compound's chemical behavior and spectroscopic properties[1]. The stability of the quinonoid form, despite the loss of aromaticity in the benzene ring, is attributed to a combination of factors, including the greater stability of the oxime functionality compared to the nitroso group and the partial retention of π-electron stabilization within the quinonoid system[6].

Caption: Tautomeric equilibrium of this compound.

Synthesis of this compound: An Experimental Protocol

The most established method for the synthesis of this compound involves the direct nitrosation of 2,6-dimethylphenol[1]. This electrophilic aromatic substitution reaction is typically performed using a nitrosating agent, such as sodium nitrite, in an acidic medium[1].

Step-by-Step Synthesis Protocol

Materials:

-

2,6-Dimethylphenol

-

Sodium nitrite

-

Glacial acetic acid

-

Water

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Dissolution of Starting Material: Dissolve 2,6-dimethylphenol in a 50% aqueous solution of glacial acetic acid.

-

Cooling: Place the reaction vessel in an ice bath and cool the solution to a temperature of 15°C or lower.

-

Addition of Nitrosating Agent: While maintaining the low temperature and stirring, slowly add a 30% aqueous solution of sodium nitrite dropwise to the reaction mixture.

-

Reaction: Continue stirring the mixture at a low temperature to allow the nitrosation reaction to proceed to completion. The reaction progress can be monitored by thin-layer chromatography.

-

Isolation of Product: The product, this compound, will precipitate out of the solution. Isolate the solid product by filtration.

-

Washing and Drying: Wash the collected solid with cold water to remove any residual acid and unreacted reagents. Dry the product under vacuum.

Caption: Experimental workflow for the synthesis of this compound.

Key Chemical Reactions and Synthetic Utility

The reactivity of this compound is dominated by its two functional groups: the phenolic hydroxyl group and the nitroso group. The nitroso group is particularly versatile and can undergo both reduction and oxidation, making this compound a pivotal intermediate for a range of other valuable chemicals[1].

Reduction to 4-Amino-2,6-dimethylphenol

The reduction of the nitroso group to a primary amine is a crucial transformation that yields 4-amino-2,6-dimethylphenol[1]. This aminophenol derivative is a key building block for various dyes, photographic developers, and as a pharmaceutical intermediate[1][7]. Common reducing agents for this conversion include catalytic hydrogenation or chemical reductants like sodium dithionite or stannous chloride[1].

Oxidation to 2,6-Dimethyl-4-nitrophenol

Conversely, the nitroso group can be oxidized to a nitro group to produce 2,6-Dimethyl-4-nitrophenol. This reaction requires stronger oxidizing agents, such as nitric acid, under controlled conditions[1]. The resulting nitrophenol is also a significant industrial chemical used in the synthesis of pesticides and herbicides[1].

Caption: Key synthetic transformations of this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum typically shows a signal for the methyl protons around δ 2.2 ppm and signals for the aromatic protons adjacent to the nitroso group in the region of δ 8.1–8.3 ppm[1].

-

¹³C NMR Spectroscopy: The carbon NMR provides information about the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a stretching vibration for the N=O group at approximately 1500 cm⁻¹ and a broad O–H stretch around 3200 cm⁻¹[1].

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound, with a molecular ion peak observed at an m/z of 151.16[1][8].

Applications in Research and Drug Development

While direct applications of this compound as a therapeutic agent are not widely reported, its significance lies in its role as a key intermediate in the synthesis of more complex molecules with potential biological activity. The nitroso and nitro functional groups are prevalent in a variety of bioactive compounds, exhibiting a wide spectrum of activities including antimicrobial and anti-inflammatory properties[9][10].

The primary value of this compound in a pharmaceutical context is as a precursor to 4-amino-2,6-dimethylphenol[1]. This aminophenol is a versatile building block for the synthesis of Active Pharmaceutical Ingredients (APIs)[7]. While specific drug molecules derived directly from 4-amino-2,6-dimethylphenol are not extensively documented in publicly available literature, substituted aminophenols are a well-established class of intermediates in medicinal chemistry. For instance, the structurally related 4-amino-3,5-dimethylphenol is a known metabolite of the local anesthetic lidocaine[11].

The broader class of halogenated nitrophenols, which share structural similarities, are extensively used as intermediates in the synthesis of dyes, pharmaceuticals, and pesticides[12]. This underscores the general utility of the nitrophenol scaffold in the development of biologically active molecules.

Safety and Handling

This compound is classified as toxic if swallowed and causes serious eye irritation[8]. It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to synthetic chemists and drug development professionals. Its rich chemistry, centered around the reactive nitroso group and the phenomenon of tautomerism, provides a gateway to a variety of other valuable chemical entities. While its direct biological applications are not yet fully explored, its role as a key intermediate, particularly in the synthesis of 4-amino-2,6-dimethylphenol, solidifies its importance in the broader landscape of organic synthesis and medicinal chemistry. A thorough understanding of its properties, synthesis, and reactivity is crucial for unlocking its full potential in the development of new materials and therapeutic agents.

References

-

N.S.CHEMICALS. (n.d.). 4-Nitroso-2,6-Xylenol. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:13331-93-6. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Aminomethyl)-2,6-dimethylphenol: A Versatile Intermediate for Pharmaceuticals and Fine Chemicals. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Phenol, 2,6-dimethyl-4-nitroso- (CAS 13331-93-6). Retrieved from [Link]

-

Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359–366. [Link]

-

Sciencemadness.org. (2015). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

de la Mora-Vargas, J. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

-

ResearchGate. (n.d.). Tautomeric and conformational equilibrium of 2-nitrosophenol and 9,10-phenanthrenequinonemonooxime: Ab initio and NMR study. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2,6-Dimethylphenol in Pharmaceutical Synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Why is quinone mono oxime more stable than 4-nitrosophenol?. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-3,5-dimethylphenol. Retrieved from [Link]

-

Sciencemadness.org. (2015). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid) and p-DDNP from acetaminophen. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

-

de la Mora-Vargas, J. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]

-

NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-2,6-dimethylphenol. Retrieved from [Link]

- Google Patents. (n.d.). CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol.

-

MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2,6-Dimethylphenol as a Pharmaceutical Intermediate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. Retrieved from [Link]

-

Sciencemadness.org. (2021). Azo dye: p-aminophenol and 4-chloro-2-nitrophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Aquatic photolysis of 2,4-dichloro-6-nitrophenol—the toxic nitrated byproduct of 2,4-dichlorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). General Scheme for the synthesis of azo dyes of 2-nitrophenol. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Nitroso-2,6-Xylenol – N.S.CHEMICALS [nschemicals.in]

- 3. This compound | CAS#:13331-93-6 | Chemsrc [chemsrc.com]

- 4. This compound | 13331-93-6 [chemicalbook.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C8H9NO2 | CID 83351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Amino-3,5-dimethylphenol | C8H11NO | CID 76543 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of 2,6-Dimethyl-4-nitrosophenol

Introduction

2,6-Dimethyl-4-nitrosophenol is a phenolic compound of significant interest in various fields of chemical research and development. Its molecular structure, characterized by a phenol ring substituted with two methyl groups and a nitroso group, imparts a unique combination of steric and electronic properties. These characteristics influence its reactivity and physical behavior, making a thorough understanding of its properties crucial for its application in organic synthesis and materials science. This guide provides an in-depth analysis of the melting point and solubility of this compound, supported by detailed experimental protocols for their determination.

Physicochemical Properties

The physical properties of this compound are fundamental to its handling, purification, and application. The following table summarizes the available data on its melting point and a qualitative assessment of its solubility.

| Property | Value/Observation | Source(s) |

| Melting Point | 166–171 °C | [1] |

| Solubility | ||

| Water | Insoluble (anticipated) | |

| Polar Organic Solvents (e.g., Ethanol, Methanol) | Soluble (anticipated) | [2][3] |

| Aprotic Solvents (e.g., Acetone, DMSO) | Soluble (anticipated) | [2] |

| Nonpolar Solvents (e.g., Benzene, Chloroform) | Soluble (anticipated) | [2] |

Experimental Determination of Physical Properties

Accurate determination of the physical properties of a compound is a cornerstone of chemical research. The following sections provide detailed, field-proven protocols for measuring the melting point and solubility of this compound.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will broaden and depress this range.

This method utilizes a melting point apparatus, such as a Mel-Temp or a Thiele tube, to determine the temperature range over which the solid transitions to a liquid.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If the crystals are large, gently crush them to a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the compound will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom. The packed sample should be approximately 2-3 mm in height.

-

Initial Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to estimate the approximate melting point. Set the heating rate of the apparatus to a high value.

-

Accurate Melting Point Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the initial temperature to approximately 15-20°C below the estimated melting point.

-

Set the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating and record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Repeat for Accuracy: It is good practice to perform at least two measurements to ensure the reproducibility of the results.

Causality Behind Experimental Choices:

-

Fine Powder: A finely powdered sample ensures uniform heating and a more accurate melting point reading.

-

Slow Heating Rate: A slow heating rate is crucial to allow for the establishment of thermal equilibrium, preventing a lag between the thermometer reading and the actual temperature of the sample.[4] This leads to a more precise determination of the melting range.

Sources

An In-depth Technical Guide on the Historical Perspectives of Nitrosophenol Derivative Research

Abstract

The study of nitrosophenol derivatives is a journey through the evolution of organic chemistry, from the serendipitous discovery of their intensely colored metal complexes to their crucial role as intermediates in the synthesis of blockbuster pharmaceuticals and other industrially significant compounds. This guide provides a comprehensive historical and technical overview of nitrosophenol derivative research, designed for researchers, scientists, and drug development professionals. We will explore the foundational synthetic methodologies, delve into the fascinating concept of their tautomeric nature, and trace the trajectory of their applications across various scientific disciplines. By examining the causality behind key discoveries and experimental choices, this guide aims to provide not only a historical narrative but also field-proven insights into the chemistry of these versatile molecules.

The Dawn of a New Chromophore: Early Encounters and Foundational Syntheses (19th - Early 20th Century)

The story of nitrosophenol derivatives begins not with the isolation of the parent compounds themselves, but with the observation of their vibrant and colorful interactions with metals. This early focus on their coordination chemistry was a direct result of the limited synthetic and analytical tools available to 19th-century chemists.

Serendipity and the First Glimpse: The Metal Complexes of o-Nitrosophenols (Millon, 1849)

The first documented encounter with a nitrosophenol derivative is credited to Eugéne Millon in 1849, who observed the formation of a mercury(II) complex, now recognized as the first metal-nitrosophenolato complex.[1] These complexes were notable for their intense colors, a characteristic that immediately drew the attention of chemists and hinted at the novel electronic properties of the then-unknown organic ligand.[1]

The Elusive Free Ligand: Challenges in Isolation and Characterization

Despite the early discovery of their metal complexes, the synthesis and isolation of free o-nitrosophenol ligands proved to be a significant challenge for early organic chemists. These compounds are often unstable, prone to decomposition, condensation, or oxidation to the corresponding nitro derivatives.[2] This inherent instability is a key reason why their metal complexes were observed and studied long before the free ligands themselves were successfully isolated and characterized.

A Synthetic Breakthrough: The Baudisch Reaction and its Mechanistic Implications

A major breakthrough in the synthesis of o-nitrosophenols came in 1939 with the work of Oskar Baudisch.[3][4][5] The Baudisch reaction provided a direct route to these elusive compounds by reacting benzene, hydroxylamine, and hydrogen peroxide in the presence of copper(II) ions.[5] This reaction was of significant historical interest as it represented an early example of metal-promoted functionalization of an aromatic substrate.[3]

The mechanism of the Baudisch reaction is thought to proceed through the formation of the highly reactive nitrosyl radical (HN=O), which then attacks the aromatic ring.[3][6] The presence of the copper ion is crucial, as it is believed to coordinate to both the nitrosyl group and the phenoxy oxygen, thereby directing the substitution to the ortho position.[3]

Experimental Protocol: The Baudisch Reaction for the Synthesis of o-Nitrosophenols

The following is a representative protocol for the Baudisch reaction, based on the principles described in the literature.[4][7]

Materials:

-

Benzene or substituted benzene

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Hydrogen peroxide (H₂O₂)

-

Copper(II) salt (e.g., CuSO₄)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of hydroxylamine hydrochloride and the copper(II) salt.

-

Add the aromatic substrate (benzene or a substituted benzene) to the solution with vigorous stirring.

-

Slowly add hydrogen peroxide to the reaction mixture.

-

Continue stirring for the specified reaction time, monitoring the reaction progress by observing the formation of the colored copper-nitrosophenolato complex.

-

Upon completion, the o-nitrosophenol can be liberated from its copper complex by acidification and extracted with an organic solvent.

-

The crude product is then purified, typically by chromatography or recrystallization.

The Rise of p-Nitrosophenols: Industrial Drivers and Early Synthetic Routes

While the Baudisch reaction provided a route to o-nitrosophenols, the synthesis of p-nitrosophenols was driven by different industrial needs. These compounds became important intermediates in the production of dyes and, later, pharmaceuticals. Early synthetic methods for p-nitrosophenol often involved the nitrosation of phenol using nitrous acid.[8][9] Careful control of reaction conditions such as temperature, pH, and reagent concentration was crucial to maximize the yield of the desired para isomer and minimize the formation of byproducts.[8][9]

| Early Synthetic Method | Key Reagents | Typical Yield (%) | Reference |

| Nitrosation of Phenol | Phenol, Sodium Nitrite, Sulfuric Acid | 86-91.5 | [10] |

| Nitrosation with Nitrous Anhydride | Phenol, Liquefied Nitrous Anhydride | 89 | [10] |

Unraveling a Chemical Chameleon: The Tautomerism of Nitrosophenols

One of the most fascinating and fundamentally important aspects of nitrosophenol chemistry is their existence as a mixture of two tautomeric forms in equilibrium: the nitrosophenol form and the quinone-oxime form.[11] This tautomerism is central to understanding their reactivity, spectroscopic properties, and biological activity.

The Quinone-Oxime/Nitrosophenol Equilibrium: A Central Concept

The equilibrium between the two tautomers involves the migration of a proton and a shift in the positions of double bonds. The nitrosophenol form possesses an aromatic ring with hydroxyl (-OH) and nitroso (-NO) substituents. In contrast, the quinone-oxime form has a quinoidal ring structure with a carbonyl group (=O) and an oxime group (=NOH).

Caption: Tautomeric equilibrium between the nitrosophenol and quinone-oxime forms.

Spectroscopic Evidence and Mechanistic Studies: From UV-Vis to NMR

The existence of this tautomeric equilibrium has been extensively studied using various spectroscopic techniques. UV-Vis spectroscopy is particularly useful for distinguishing between the two forms, as they exhibit distinct absorption maxima.[12][13][14] The nitrosophenol tautomer typically absorbs at longer wavelengths compared to the quinone-oxime form.[12] Nuclear Magnetic Resonance (NMR) spectroscopy has also been a powerful tool for studying this equilibrium, with the chemical shifts of the protons and carbons being sensitive to the tautomeric form present.[12][15][16]

| Tautomer | Characteristic UV-Vis λmax (nm) | Key ¹H NMR Features | Reference |

| Nitrosophenol | ~700 | Aromatic proton signals, broad OH signal | [12] |

| Quinone-Oxime | ~300-400 | Vinylic proton signals, distinct oxime OH signal | [14] |

Influence of Substituents and Solvents on Tautomeric Preference: A Structure-Property Deep Dive

The position of the tautomeric equilibrium is highly sensitive to both the electronic nature of substituents on the aromatic ring and the polarity of the solvent. Electron-withdrawing groups tend to favor the quinone-oxime form, while electron-donating groups can stabilize the nitrosophenol tautomer. The solvent also plays a critical role; polar solvents can stabilize the more polar quinone-oxime tautomer through hydrogen bonding and other intermolecular interactions.

From Laboratory Curiosities to Industrial Workhorses: The Evolving Applications of Nitrosophenol Derivatives

The journey of nitrosophenol derivatives from intriguing laboratory observations to indispensable industrial chemicals is a testament to their versatile reactivity. Their applications span a wide range of fields, from life-saving medicines to essential agricultural products.

The Pharmaceutical Frontier:

3.1.1. The Paracetamol Story: p-Nitrosophenol as a Key Intermediate

Perhaps the most well-known application of a nitrosophenol derivative in the pharmaceutical industry is the use of p-nitrophenol, and by extension its precursor p-nitrosophenol, in the synthesis of paracetamol (acetaminophen).[17][18][19] The first synthesis of paracetamol was reported by Harmon Northrop Morse in 1877, involving the reduction of p-nitrophenol.[17][20]

The commercial synthesis of paracetamol often begins with the nitration of phenol to produce a mixture of o- and p-nitrophenol.[17] The desired p-isomer is then separated and reduced to p-aminophenol, which is subsequently acetylated to yield paracetamol.[17]

Caption: Simplified synthetic pathway from phenol to paracetamol via a p-nitrosophenol intermediate.

3.1.2. Other Medicinal Applications: A Historical Overview

Beyond paracetamol, other nitrophenol derivatives have found applications as precursors to various pharmaceuticals, including the analgesic phenacetin and the anti-inflammatory drug mesalazine. The rich chemistry of the nitro and hydroxyl groups allows for a wide range of chemical transformations, making them valuable building blocks in medicinal chemistry.

The Agrochemical Revolution: Herbicides and Pesticides Derived from Nitrophenols

In the mid-20th century, the growing need for increased agricultural productivity spurred the development of new herbicides and pesticides. Nitrophenol derivatives, particularly dinitrophenols, were found to possess potent herbicidal and insecticidal properties.[21][22] For example, p-nitrophenol is a precursor to the rice herbicide fluorodifen and the pesticide parathion.

Analytical Chemistry and Coordination Complexes:

3.3.1. Nitrosophenols as Sensitive Reagents for Metal Ion Detection

The intense colors of nitrosophenol-metal complexes, which were the first indication of their existence, have been harnessed for applications in analytical chemistry.[2] These compounds can serve as sensitive colorimetric reagents for the detection and quantification of various metal ions.[2][23][24] The formation of a colored complex upon the addition of a nitrosophenol derivative to a sample containing a specific metal ion provides a simple and effective method for its analysis.[2]

3.3.2. The Chemistry and Application of Nitrosophenol-Metal Complexes

The coordination chemistry of nitrosophenols is rich and varied, with the ability to form stable complexes with a wide range of metal ions. These complexes have been investigated for a variety of applications, including catalysis and materials science. The specific geometry and electronic properties of the metal complexes can be tuned by modifying the substituents on the nitrosophenol ligand, opening up possibilities for the design of new functional materials.

The Rubber Industry: Vulcanization Accelerators

Nitrosophenol derivatives have also found application in the rubber industry as vulcanization accelerators. These compounds can influence the rate and efficiency of the cross-linking process, leading to improved physical properties of the final rubber product.

Modern Perspectives and Future Directions

Contemporary Synthetic Methodologies: Improving Selectivity and Efficiency